Pyridine, 2,4,6-triphenyl-, perchlorate

Description

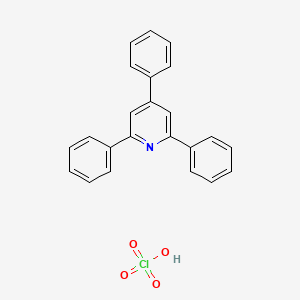

Pyridine, 2,4,6-triphenyl-, perchlorate is a pyridinium salt characterized by three phenyl groups at the 2-, 4-, and 6-positions of the pyridine ring, with a perchlorate (ClO₄⁻) counterion. The parent compound, 2,4,6-triphenylpyridine (C₂₃H₁₇N, molecular weight 307.39 g/mol), serves as the cationic framework . Its perchlorate derivative is synthesized via nucleophilic substitution or pyran ring-opening reactions, often involving 2,4,6-triarylpyrilium perchlorate intermediates . Key thermodynamic properties include a solid-state formation enthalpy (ΔfH°solid) of 276.60 ± 8.30 kJ/mol and a combustion enthalpy (ΔcH°solid) of -11757.00 ± 8.30 kJ/mol . The compound exhibits a high octanol-water partition coefficient (logPoct/wat = 6.083), indicating significant hydrophobicity .

Properties

CAS No. |

23056-53-3 |

|---|---|

Molecular Formula |

C23H18ClNO4 |

Molecular Weight |

407.8 g/mol |

IUPAC Name |

perchloric acid;2,4,6-triphenylpyridine |

InChI |

InChI=1S/C23H17N.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5) |

InChI Key |

ZFQMMAQBPGUVCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2,4,6-triphenylpyridine involves the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates in dimethylformamide at 150°C under an oxygen atmosphere . Another method includes the one-pot synthesis by cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using aluminum/silver phosphate as a bimetallic catalyst .

Industrial Production Methods

Industrial production of 2,4,6-triphenylpyridine derivatives often involves catalytic condensation reactions. For example, the condensation of acetophenones, aldehydes, and a nitrogen source such as ammonium acetate under mild and environmentally friendly conditions . These methods are advantageous due to their high yields, shorter reaction times, and the use of reusable catalysts.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of phenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine derivatives with reduced phenyl groups.

Scientific Research Applications

Pyridine, 2,4,6-triphenyl-, perchlorate is a chemical compound with a pyridine ring substituted by three phenyl groups and a perchlorate anion. It has a molecular formula of and a molecular weight of approximately 423.85 g/mol. This compound has applications in organic synthesis and materials science and has been studied for antimicrobial and anticancer properties.

Applications

- Materials Science Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate is used as a precursor for synthesizing advanced materials due to its unique electronic properties.

- Medicinal Chemistry Pyridinium perchlorate is used in medicinal chemistry. Pyridine derivatives, including this compound, may exhibit significant biological activities. These compounds have been studied for their potential antimicrobial and anticancer properties. The exact mechanisms of action often involve interactions with specific enzymes or receptors within biological systems, influencing various biochemical pathways.

- Research this compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Bioactive Compounds

This compound may exhibit significant biological activities. These compounds have been studied for their potential antimicrobial and anticancer properties. The exact mechanisms of action often involve interactions with specific enzymes or receptors within biological systems, influencing various biochemical pathways.

Perchlorate Effects

Mechanism of Action

The mechanism of action of pyridine, 2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets through its aromatic and heterocyclic structure. It can form coordination complexes with metal ions, influencing various biochemical pathways. The phenyl groups enhance its ability to participate in π-π stacking interactions, which are crucial in many biological and chemical processes.

Comparison with Similar Compounds

Structural Analogues: Pyridinium and Thiopyrylium Perchlorates

Pyridinium perchlorates with varying substituents are common structural analogues. For example:

- 1-(2-Mercapto-ethyl)-2,4,6-triphenyl-pyridinium perchlorate (Compound A, C₂₆H₂₂ClN₃O₄S): Features a mercapto-ethyl group at the 1-position. It has a melting point of 251–252°C and is synthesized in 80.6% yield via ethanol recrystallization .

- 2,4,6-Triphenylthiopyrylium perchlorate: A sulfur-containing analogue with a thiopyrylium core. Its λmax in ethanol is 312 nm, suggesting distinct electronic transitions compared to the pyridinium derivative .

Table 1: Physical Properties of Pyridinium Perchlorates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logPoct/wat |

|---|---|---|---|---|

| Pyridine, 2,4,6-triphenyl- | C₂₃H₁₇N | 307.39 | N/A | 6.083 |

| 1-(2-Mercapto-ethyl)-2,4,6-triphenyl-pyridinium perchlorate | C₂₆H₂₂ClN₃O₄S | 515.98 | 251–252 | N/A |

| 2,4,6-Triphenylthiopyrylium perchlorate | C₂₃H₁₇ClO₄S | 440.89 | N/A | N/A |

Coordination Complexes: Silver-Pyridine Perchlorates

Silver(I) perchlorate complexes with pyridine ligands, such as [Agpy₂ClO₄]·0.5py (py = pyridine), exhibit distinct coordination geometries and spectroscopic properties:

- Structure : The Ag–N bond lengths range from 2.16–2.25 Å, with Ag···Ag distances of ~3.39 Å in dimeric units. Perchlorate ions coordinate via oxygen atoms (Ag–O = 2.84–2.87 Å) .

- Spectroscopy: IR spectra show ν(Ag–N) modes at 166–246 cm⁻¹, while Raman spectra distinguish coordinated vs. non-coordinated perchlorate ions (ν2(E) at 460 cm⁻¹ vs. 417 cm⁻¹) .

Table 2: Spectroscopic Data for Silver-Pyridine Perchlorates

| Compound | IR ν(Ag–N) (cm⁻¹) | Raman ν(ClO₄⁻) (cm⁻¹) | UV-Vis λmax (nm) |

|---|---|---|---|

| [Agpy₂ClO₄]·0.5py | 166, 246 | 460 (coordinated) | 218.9, 251.5, 295.2 |

| 4[Agpy₂ClO₄]·[Agpy₄]ClO₄ | 166, 246 | 417 (non-coordinated) | Similar to above |

Triarylpyrilium Perchlorates

2,4,6-Triarylpyrilium perchlorates are precursors to pyridinium salts. For example, 2,4,6-tris[4-(tridecafluorohexyl)phenyl]pyrylium perchlorate (C₄₅H₂₄ClF₃₉O₄) is a fluorinated derivative with a molecular weight of 1361.99 g/mol . These compounds are used in heterocyclic synthesis but differ in reactivity due to their electron-deficient pyrilium cores.

Q & A

Q. What are the established synthetic routes for preparing Pyridine, 2,4,6-triphenyl-, perchlorate, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves cyclization of triarylpyrilium perchlorate precursors or condensation reactions. For example, 2,4,6-triphenylpyridine can be synthesized via a cyclocondensation reaction of aryl aldehydes and acetophenone derivatives under acidic conditions, followed by perchlorate salt formation. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetic anhydride) enhance ionic intermediates .

- Temperature control : Reactions at 40–50°C minimize side products like pyridine derivatives .

- Counterion exchange : Perchlorate is introduced via metathesis with tetraethylammonium perchlorate (TEAP) in ethanol .

Purity is assessed via elemental analysis (C, H, Cl content) and recrystallization from acetic acid/acetic anhydride mixtures .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis spectroscopy : Identifies π→π* transitions in the pyridine core (e.g., λmax ~ 350–400 nm) .

- Elemental analysis : Confirms stoichiometry (e.g., C: 72.7%, H: 4.9%, Cl: 9.6% for analogous perchlorates) .

- X-ray crystallography : Resolves crystal packing and counterion interactions. For example, Cambridge Structural Database (CSD) entries often show perchlorate anions hydrogen-bonded to aromatic protons .

- IR spectroscopy : Detects ClO₄⁻ stretching vibrations at ~1100 cm⁻¹ and pyridine ring modes near 1600 cm⁻¹ .

Q. What safety protocols are critical when handling perchlorate-containing compounds?

- Methodological Answer :

- Storage : Keep under inert solvents (e.g., ethanol/ether mixtures) in flame-proof containers to prevent desiccation and explosive decomposition .

- Synthesis : Use spark-resistant tools and avoid grinding dry salts. Conduct reactions in fume hoods with blast shields .

- Waste disposal : Neutralize perchlorate residues with reducing agents (e.g., sodium bisulfite) before aqueous disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent of crystallization or counterion effects. Strategies include:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···OClO₃) to explain packing variations .

- Temperature-dependent XRD : Identifies phase transitions or dynamic disorder in perchlorate anions .

- Database cross-referencing : Compare unit cell parameters with CSD entries (e.g., CCDC-2121961 for analogous complexes) .

Q. What mechanistic insights explain the role of perchlorate counterions in stabilizing the structure during ligand substitution reactions?

- Methodological Answer : Perchlorate acts as a non-coordinating anion, minimizing charge density and stabilizing cationic intermediates. For example:

- In alkylcobalt perchlorate complexes, ClO₄⁻ prevents ligand displacement by maintaining low nucleophilicity .

- Computational studies (DFT) show that weak ClO₄⁻···H–C interactions reduce electrostatic repulsion in transition states .

Q. How do computational chemistry approaches enhance the understanding of electronic properties in this compound complexes?

- Methodological Answer :

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for triphenylpyridine derivatives), guiding photophysical applications .

- Natural Bond Orbital (NBO) analysis : Quantifies charge delocalization from pyridine rings to perchlorate anions .

- Molecular dynamics simulations : Model solvent effects on ClO₄⁻ mobility in crystal lattices .

Q. What experimental strategies mitigate competing side reactions when using this compound as a precursor in multi-step syntheses?

- Methodological Answer :

- Stoichiometric control : Use 1.2–1.5 equivalents of perchlorate salt to suppress byproducts like pyrazolo-pyrimidines .

- Additive screening : Lithium perchlorate (0.1–0.5 mol%) accelerates desired pathways by polarizing reaction media .

- In situ monitoring : UV-Vis or Raman spectroscopy tracks intermediate formation (e.g., pyrylium ions) to optimize reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.